N1-(4-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure highlights the exploration of compounds with potential anticancer properties. A study by Fang et al. (2016) demonstrated the synthesis of these compounds and their moderate to high levels of antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), and MCF-7 (human breast cancer) through a standard MTT assay. The action mechanism of a representative compound indicated cell cycle arrest and apoptosis in HeLa cells, suggesting a promising approach for cancer therapy Fang et al., 2016.
Tyrosine Kinase Inhibition for Cancer Treatment
Riadi et al. (2021) developed a new quinazolinone-based derivative demonstrating potent cytotoxic activity against several cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This finding reflects the compound's potential as an effective anti-cancer agent, underlining the therapeutic applications of quinoline derivatives in targeting specific pathways critical for cancer progression Riadi et al., 2021.
Neurological Applications
A study on dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines by Jacob et al. (1981) highlights the exploration of tetrahydroisoquinoline derivatives for their potential neurological benefits. The study found that certain derivatives can mimic dopamine-like activity, suggesting potential applications in treating neurological disorders Jacob et al., 1981.
Antibacterial Applications
Kuramoto et al. (2003) investigated fluoroquinolones, specifically targeting the design of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study identified compounds significantly more potent than existing antibiotics against resistant strains, indicating the role of structural modifications in enhancing antibacterial efficacy Kuramoto et al., 2003.
Ocular Hypotensive Action
Research by Pamulapati and Schoenwald (2011) into novel tetrahydroquinoline analogs revealed compounds with significant ocular hypotensive action, offering a new therapeutic avenue for treating conditions like glaucoma. The study emphasized the importance of physicochemical properties in determining pharmacological activities Pamulapati & Schoenwald, 2011.
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-2-13-26-14-3-4-17-15-16(5-10-20(17)26)11-12-24-21(27)22(28)25-19-8-6-18(23)7-9-19/h5-10,15H,2-4,11-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMDLJHJUNYBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.